molecular formula C14H12O3S B1324108 3-(4-Carboethoxybenzoyl)thiophene CAS No. 896618-52-3

3-(4-Carboethoxybenzoyl)thiophene

Cat. No.: B1324108
CAS No.: 896618-52-3
M. Wt: 260.31 g/mol
InChI Key: XVEQJROCOWLIKA-UHFFFAOYSA-N
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Description

3-(4-Carboethoxybenzoyl)thiophene is a compound with the molecular formula C14H12O3S and a molecular weight of 260.31 g/mol. It is also referred to by its IUPAC name, ethyl 4-(3-thienylcarbonyl)benzoate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Carboethoxybenzoyl)thiophene typically involves the condensation of thiophene derivatives with benzoyl chloride derivatives under specific reaction conditions . One common method includes the use of a base such as pyridine to facilitate the reaction between thiophene and 4-carboethoxybenzoyl chloride . The reaction is usually carried out at a controlled temperature to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve yield . The purification process typically involves recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(4-Carboethoxybenzoyl)thiophene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where the thiophene ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: The major products include carboxylic acids or ketones depending on the reaction conditions.

    Reduction: The primary products are alcohols or alkanes.

    Substitution: The products vary based on the substituent introduced, such as halogenated thiophenes.

Scientific Research Applications

3-(4-Carboethoxybenzoyl)thiophene has been extensively researched for its applications in various fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 3-(4-Carboethoxybenzoyl)thiophene involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Carbomethoxybenzoyl)thiophene: Similar in structure but with a methoxy group instead of an ethoxy group.

    3-(4-Carboethoxyphenyl)thiophene: Similar but with a phenyl group instead of a benzoyl group.

Uniqueness

3-(4-Carboethoxybenzoyl)thiophene is unique due to its specific combination of the thiophene ring and the carboethoxybenzoyl group, which imparts distinct chemical and physical properties . This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

ethyl 4-(thiophene-3-carbonyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-10(4-6-11)13(15)12-7-8-18-9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVEQJROCOWLIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641832
Record name Ethyl 4-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

896618-52-3
Record name Ethyl 4-(thiophene-3-carbonyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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